molecular formula C14H15N5O B12222338 5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

5-[(3,4-dimethylphenyl)amino]-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B12222338
M. Wt: 269.30 g/mol
InChI Key: GLHTXBZZRZZYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethylaniline with 7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted triazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethyl-phenylamino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its specific structural features and the presence of both triazole and pyrimidine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C14H15N5O/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12-17-18-14(20)19(12)13/h4-7H,1-3H3,(H,15,16)(H,18,20)

InChI Key

GLHTXBZZRZZYLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NNC(=O)N32)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.